Introduction: The Strategic Value of the 8-Fluoroquinazolin-4(1H)-one Scaffold
Introduction: The Strategic Value of the 8-Fluoroquinazolin-4(1H)-one Scaffold
An In-Depth Technical Guide to the Synthesis and Characterization of 8-Fluoroquinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds with applications as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents.[1][2] The strategic incorporation of fluorine into drug candidates is a cornerstone of modern drug design, often used to enhance metabolic stability, membrane permeation, and binding affinity to target proteins.[3][4] The fluorine atom's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, such as lipophilicity and pKa, without significantly increasing its steric bulk.[3][5]
8-Fluoroquinazolin-4(1H)-one is a key heterocyclic building block that combines the proven biological relevance of the quinazolinone nucleus with the advantageous properties of fluorine. Its utility is demonstrated by its incorporation into advanced pharmaceutical agents, including potent enzyme inhibitors.[6][7] This guide provides a comprehensive overview of a reliable synthetic route to this valuable compound, starting from commercially available precursors, and details the analytical methods required for its thorough characterization.
Part 1: Synthesis of 8-Fluoroquinazolin-4(1H)-one
The synthesis of 8-fluoroquinazolin-4(1H)-one is most efficiently achieved through a two-stage process: first, the preparation of the key intermediate, 2-amino-3-fluorobenzoic acid, followed by its cyclocondensation to form the target quinazolinone ring.
Synthesis of the Key Precursor: 2-Amino-3-fluorobenzoic Acid
A robust and high-yield synthesis of 2-amino-3-fluorobenzoic acid (also known as 3-fluoroanthranilic acid) begins with 2-fluoroaniline and proceeds via a 7-fluoroisatin intermediate. This method avoids some of the separation difficulties encountered in nitration-based routes.[8]
Workflow for 2-Amino-3-fluorobenzoic Acid Synthesis
Caption: Synthesis of 2-amino-3-fluorobenzoic acid from 2-fluoroaniline.
The first step involves a condensation reaction followed by an acid-catalyzed cyclization to form 7-fluoroisatin. The subsequent step is a base-mediated oxidative cleavage of the isatin ring using hydrogen peroxide, which yields the desired 2-amino-3-fluorobenzoic acid upon acidification.[8][9]
Cyclocondensation to 8-Fluoroquinazolin-4(1H)-one
The most direct method for constructing the quinazolinone ring from an anthranilic acid derivative is the Niementowski reaction, which utilizes formamide as both a reactant and a solvent.[10] In this reaction, formamide serves as the source for the C2 carbon of the quinazolinone ring.
The mechanism proceeds via an initial N-formylation of the anthranilic acid, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid, leading to cyclization. Subsequent dehydration under heating furnishes the aromatic quinazolinone ring system. Heating the reaction mixture to temperatures between 130-135°C is critical for driving the dehydration and achieving a high yield.[10]
Workflow for 8-Fluoroquinazolin-4(1H)-one Synthesis
Caption: One-step synthesis of the target compound via cyclocondensation.
Part 2: Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 8-fluoroquinazolin-4(1H)-one. The data presented below are predicted values based on spectral data of closely related quinazolinone analogs and fundamental principles of spectroscopy.[11][12][13]
Table 1: Physicochemical and Spectroscopic Data for 8-Fluoroquinazolin-4(1H)-one
| Parameter | Expected Value |
| CAS Number | 187805-50-1[14][15][16] |
| Molecular Formula | C₈H₅FN₂O[14][15] |
| Molecular Weight | 164.14 g/mol [14][16] |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) ≈ 12.4 (br s, 1H, NH ), 8.15 (s, 1H, H -2), 7.95 (d, 1H, H -5), 7.70 (m, 1H, H -7), 7.40 (m, 1H, H -6) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm) ≈ 161 (C=O), 150 (d, ¹JCF ≈ 250 Hz, C -8), 148 (C -8a), 145 (C -2), 135 (C -6), 127 (C -5), 122 (C -4a), 118 (d, ²JCF ≈ 20 Hz, C -7) |
| IR Spectroscopy (KBr, cm⁻¹) | ν ≈ 3200-3000 (N-H stretch), 1685 (C=O stretch, amide), 1610 (C=N stretch), 1580, 1480 (C=C aromatic stretch) |
| Mass Spec. (ESI-MS) | m/z = 165.04 [M+H]⁺, 187.02 [M+Na]⁺ |
Causality Behind Expected Data:
-
¹H NMR: The N-H proton is acidic and appears as a broad singlet at a very downfield chemical shift.[11] The proton at C-2 is a singlet. The three aromatic protons (H-5, H-6, H-7) will show complex splitting due to both H-H and H-F coupling.
-
¹³C NMR: The carbon atom directly attached to fluorine (C-8) will exhibit a very large one-bond coupling constant (¹JCF), which is a definitive indicator of its position. The adjacent carbon (C-7) will show a smaller two-bond coupling (²JCF).[11]
-
IR Spectroscopy: The spectrum will be dominated by a strong carbonyl (C=O) absorption characteristic of the amide group in the ring, and a broad N-H stretch.[17]
-
Mass Spectrometry: The mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight.
Part 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol for 2-Amino-3-fluorobenzoic Acid[8]
(This protocol is an adaptation of a procedure from Organic Syntheses, a highly trusted source for reliable chemical preparations.)
Step A: Synthesis of 7-Fluoroisatin
-
In a 1 L flask, dissolve 50 g of hydroxylamine hydrochloride in 250 mL of water.
-
Add a solution of 40 g of chloral hydrate in 250 mL of water, followed by a solution of 125 g of sodium sulfate in 500 mL of water.
-
Heat the solution to 80°C and add 45.5 g (0.41 mol) of 2-fluoroaniline. Heat at reflux for 1-2 hours.
-
Cool the mixture in an ice bath. Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
-
Slowly add the dried intermediate from the previous step to 300 g of concentrated sulfuric acid, keeping the temperature below 65°C.
-
After the addition is complete, heat the mixture to 80°C for 1 hour.
-
Cool the reaction mixture and pour it onto 1.5 L of crushed ice.
-
Collect the resulting 7-fluoroisatin by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.
Step B: Synthesis of 2-Amino-3-fluorobenzoic Acid
-
In a 500 mL flask, suspend 15.0 g (0.09 mol) of 7-fluoroisatin in 200 mL of 1 M aqueous sodium hydroxide.
-
Cool the mixture in an ice bath and add 22 mL of 30% hydrogen peroxide dropwise over 45 minutes, maintaining the temperature below 40°C.
-
Stir the mixture for 1.5 hours after the addition is complete. The solution should become clear.
-
Carefully acidify the pale orange solution with 3 M hydrochloric acid to a pH of ~4-5. The product will precipitate.
-
Stir for an additional hour in an ice bath to ensure complete precipitation.
-
Collect the beige precipitate by vacuum filtration, wash with cold water, and dry under vacuum over P₄O₁₀ to yield pure 2-amino-3-fluorobenzoic acid.
Protocol for 8-Fluoroquinazolin-4(1H)-one[10]
-
In a 50 mL round-bottomed flask equipped with a reflux condenser, place 5.0 g (0.032 mol) of 2-amino-3-fluorobenzoic acid.
-
Add 15 mL (~0.33 mol) of formamide.
-
Heat the reaction mixture in an oil bath at 130-135°C for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.
-
A precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the solid with cold water (2 x 20 mL).
-
For purification, recrystallize the crude solid from an ethanol/water mixture to afford 8-fluoroquinazolin-4(1H)-one as a crystalline solid.
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